

GSK343 vs. GSK126: A Comparative Guide to Potency for EZH2 Inhibition

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Compound of Interest		
Compound Name:	GSK343	
Cat. No.:	B607833	Get Quote

In the landscape of epigenetic research, particularly in the context of cancer therapy, the inhibition of EZH2 (Enhancer of Zeste Homolog 2) has emerged as a promising strategy. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Two of the most widely studied and utilized small molecule inhibitors of EZH2 are **GSK343** and GSK126. Both are potent, S-adenosyl-methionine (SAM)-competitive inhibitors, but they exhibit key differences in their biochemical and cellular potencies. This guide provides a detailed comparison of **GSK343** and GSK126 to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both **GSK343** and GSK126 share a common mechanism of action. They are small molecule inhibitors that compete with the cofactor S-adenosyl-methionine (SAM) for binding to the SET domain of EZH2.[1][2][3] By occupying the SAM binding pocket, they prevent the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are tumor suppressors.

Potency Comparison: GSK126 Demonstrates Higher Affinity







While both compounds are highly potent, experimental data consistently indicates that GSK126 exhibits a higher binding affinity and, in many contexts, greater potency than **GSK343**. This is particularly evident in biochemical assays measuring the direct inhibition of the EZH2 enzyme.

The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme, with a lower Ki value indicating a stronger interaction. GSK126 has been reported to have a Ki value as low as 93 pM, with other studies reporting values in the range of 0.5-3 nM. [1][4][5] In contrast, the reported apparent Ki (Kiapp) for **GSK343** is approximately 1.2 nM.[6]

The half-maximal inhibitory concentration (IC50) is another critical measure of potency. In cell-free biochemical assays, **GSK343** demonstrates an IC50 of approximately 4 nM.[3][6][7][8] For GSK126, the reported IC50 in similar assays is around 9.9 nM.[9] It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the significantly lower Ki of GSK126 strongly suggests a more tenacious binding to the EZH2 enzyme.

In cellular assays, which measure the ability of the inhibitors to reduce H3K27me3 levels within cells, both compounds show potent activity. For instance, **GSK343** has been shown to inhibit H3K27 trimethylation in HCC1806 breast cancer cells with an IC50 of 174 nM.[3][7][10] The potency of both inhibitors can vary depending on the cell line and the duration of treatment.

Quantitative Data Summary

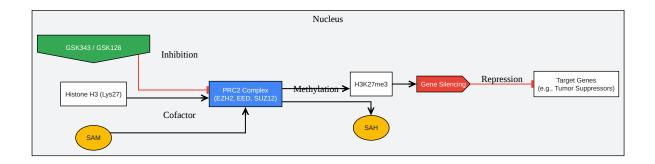


Parameter	GSK343	GSK126	References
Biochemical Potency			
IC50 (Cell-Free)	~4 nM	~9.9 nM	[3][6][7][8][9]
Ki	~1.2 nM (Kiapp)	93 pM - 3 nM	[1][2][4][5][6][11]
Cellular Potency			
H3K27me3 Inhibition	174 nM (HCC1806 cells)	Varies by cell line	[3][7][10]
Growth Inhibition IC50	2.9 μM (LNCaP cells) to 15 μM (SiHa cells)	Varies by cell line (e.g., 12.6 μM in T98G cells)	[6][9][12][13]
Selectivity			
EZH1 IC50	~240 nM	~680 nM	[3][8]
Selectivity for EZH2 over EZH1	~60-fold	>150-fold	[3][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.

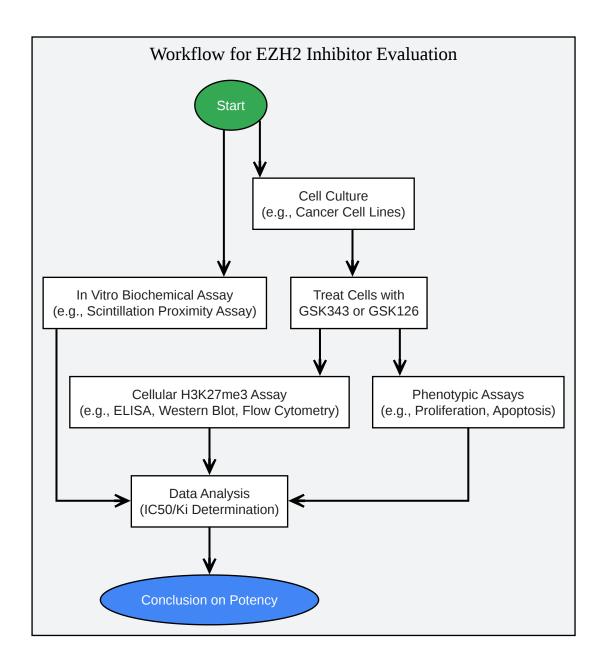




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Caption: EZH2 Signaling Pathway and Inhibition by GSK343/GSK126.





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Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.

Experimental Protocols In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)



This protocol provides a general framework for a radiometric assay to determine the IC50 values of EZH2 inhibitors.

Materials:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- Biotinylated histone H3 (1-25) peptide substrate
- GSK343 and GSK126 compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT)
- Stop Solution (unlabeled SAM)
- Streptavidin-coated SPA beads
- 384-well microplates
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of GSK343 and GSK126 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add the diluted inhibitors to the wells of a 384-well plate. Include DMSO-only wells as a noinhibitor control.
- Add the PRC2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and [3H]-SAM to each well.



- Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
- Stop the reaction by adding an excess of unlabeled SAM.
- Add the streptavidin-coated SPA beads to each well. The biotinylated and ³H-methylated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads.
- Incubate for at least 30 minutes to allow for bead settling.
- Measure the radioactivity in each well using a microplate scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Quantification Assay (ELISA-based)

This protocol outlines a method to measure the levels of H3K27me3 in cells treated with EZH2 inhibitors.

Materials:

- Cancer cell line of interest (e.g., HCC1806)
- Cell culture medium and supplements
- GSK343 and GSK126 compounds
- Histone extraction buffer
- H3K27me3 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)



- 96-well ELISA plates
- Plate reader

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **GSK343** or GSK126 for a specified duration (e.g., 48-72 hours). Include a DMSO-treated control.
- Lyse the cells and extract the histones according to the manufacturer's protocol of a histone extraction kit.
- Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
- · Wash the plate.
- Add the primary antibody against H3K27me3 to each well and incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate.
- Add the TMB substrate and incubate in the dark until a color develops.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 450 nm using a plate reader.



- Normalize the H3K27me3 levels to the total histone H3 levels (measured in a parallel ELISA)
 or to the total protein concentration.
- Calculate the percent reduction in H3K27me3 for each inhibitor concentration and determine the IC50 value.

Conclusion

Both **GSK343** and GSK126 are invaluable tools for studying the biological roles of EZH2 and for the development of novel cancer therapeutics. Based on the available biochemical data, GSK126 is the more potent inhibitor of EZH2 due to its significantly lower inhibitory constant (Ki), indicating a stronger binding affinity to the enzyme. While both compounds exhibit robust cellular activity, the superior biochemical potency of GSK126 may translate to more effective target engagement at lower concentrations in certain experimental settings. The choice between **GSK343** and GSK126 will ultimately depend on the specific requirements of the experiment, including the cell type, desired duration of inhibition, and whether in vitro or in vivo studies are planned. Researchers should carefully consider the data presented in this guide to make an informed decision for their research endeavors.

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